molecular formula C13H9ClO3 B1605088 4-Chlorophenyl salicylate CAS No. 2944-58-3

4-Chlorophenyl salicylate

Cat. No.: B1605088
CAS No.: 2944-58-3
M. Wt: 248.66 g/mol
InChI Key: TUYYMOBSJNEIKN-UHFFFAOYSA-N
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Description

4-Chlorophenyl salicylate is an organic compound with the molecular formula C₁₃H₉ClO₃. It is a derivative of salicylic acid where the hydroxyl group is esterified with 4-chlorophenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl salicylate can be synthesized by esterification of salicylic acid with 4-chlorophenol. One common method involves the use of phosphorus oxychloride as a dehydrating agent. The reaction is typically carried out by heating a mixture of salicylic acid and 4-chlorophenol in the presence of phosphorus oxychloride at a temperature of 75-80°C for several hours. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl salicylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to yield salicylic acid and 4-chlorophenol.

    Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Salicylic acid and 4-chlorophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl salicylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug formulations due to its structural similarity to salicylic acid derivatives.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorophenyl salicylate is primarily related to its ability to interact with biological molecules. It can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit cyclooxygenase enzymes, similar to other salicylate derivatives, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Phenyl Salicylate: Similar structure but lacks the chlorine atom. Used as an analgesic and antiseptic.

    Methyl Salicylate: Known for its use in topical pain relief products.

    Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.

Uniqueness: 4-Chlorophenyl salicylate is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural modification can enhance its antimicrobial properties and alter its interaction with biological targets compared to non-chlorinated salicylates.

Properties

IUPAC Name

(4-chlorophenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYYMOBSJNEIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183647
Record name 4-Chlorophenyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2944-58-3
Record name Benzoic acid, 2-hydroxy-, 4-chlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2944-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorophenyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-CHLOROPHENYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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